![molecular formula C13H10FNO4 B2739613 Methyl 5-[(4-fluorobenzoyl)amino]-2-furoate CAS No. 477857-57-1](/img/structure/B2739613.png)

Methyl 5-[(4-fluorobenzoyl)amino]-2-furoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

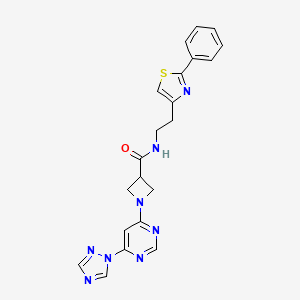

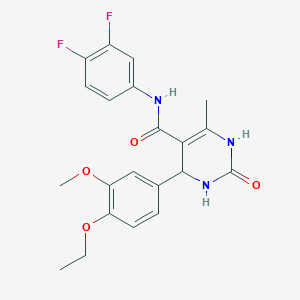

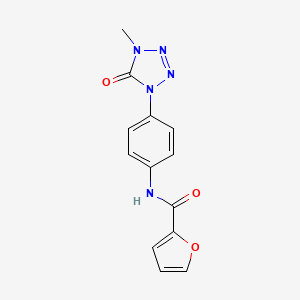

“Methyl 5-[(4-fluorobenzoyl)amino]-2-furoate” is an organic compound consisting of a furoate ester group, a fluorobenzoyl group, and an amino group. The presence of these functional groups suggests that it could have interesting chemical properties and reactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable furan derivative with a fluorobenzoyl chloride in the presence of a base . This is a general method for introducing acyl groups into molecules .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring (a five-membered ring with oxygen), a benzene ring (a six-membered ring with alternating double bonds), and a fluorine atom attached to the benzene ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing fluorobenzoyl group and the electron-donating amino group. The furan ring is also reactive due to the presence of the oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and permeability .Wissenschaftliche Forschungsanwendungen

- Flubendazole was initially developed as an anthelmintic drug for veterinary use. It effectively treats parasitic infections in animals, including nematodes, cestodes, and trematodes. Its mechanism of action involves disrupting microtubule assembly, leading to paralysis and death of the parasites .

- Recent studies suggest that flubendazole possesses anticancer activity. It inhibits cancer cell proliferation by affecting microtubule dynamics and inducing apoptosis .

- Flubendazole exhibits anti-inflammatory properties by modulating immune responses. It suppresses pro-inflammatory cytokines and reduces inflammation in experimental models .

- Preliminary studies indicate that flubendazole may inhibit viral replication. It has shown activity against RNA viruses, including Zika virus and hepatitis C virus .

- Flubendazole crosses the blood-brain barrier and has demonstrated neuroprotective effects in animal models. It enhances neuronal survival and reduces neuroinflammation .

- Although less explored, flubendazole exhibits antifungal properties. It interferes with fungal microtubules, affecting cell division and growth .

Antiparasitic Activity

Anticancer Properties

Anti-Inflammatory Effects

Antiviral Activity

Neuroprotective Potential

Antifungal Activity

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 5-[(4-fluorobenzoyl)amino]furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO4/c1-18-13(17)10-6-7-11(19-10)15-12(16)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAPXLORBGSKHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)NC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-[(4-fluorobenzoyl)amino]-2-furoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2739531.png)

![2-Benzylsulfanyl-3,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2739540.png)

![N,N-diethyl-2-[1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2739548.png)